Alexa fluor 488 azide (ditriethylamine)
Description
Alexa Fluor 488 azide (ditriethylamine) is a fluorescent dye belonging to the sulfonated rhodamine 110 family. It is widely used in bioimaging, click chemistry (CuAAC reactions), and molecular labeling due to its high brightness, photostability, and water solubility . The compound features an azide group, enabling covalent conjugation to alkyne-tagged biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Its excitation/emission maxima are 494 nm and 517 nm, respectively, making it compatible with standard FITC filter sets . The sulfonate groups enhance hydrophilicity and reduce aggregation, improving performance in biological systems .
Properties
Molecular Formula |
C39H56N8O10S2 |
|---|---|
Molecular Weight |
861.0 g/mol |
IUPAC Name |
3-amino-6-azaniumylidene-9-[4-(6-azidohexylcarbamoyl)-2-carboxyphenyl]-5-sulfoxanthene-4-sulfonate;N,N-diethylethanamine |
InChI |
InChI=1S/C27H26N6O10S2.2C6H15N/c28-19-9-7-16-21(17-8-10-20(29)25(45(40,41)42)23(17)43-22(16)24(19)44(37,38)39)15-6-5-14(13-18(15)27(35)36)26(34)31-11-3-1-2-4-12-32-33-30;2*1-4-7(5-2)6-3/h5-10,13,28H,1-4,11-12,29H2,(H,31,34)(H,35,36)(H,37,38,39)(H,40,41,42);2*4-6H2,1-3H3 |
InChI Key |
NPCYETAXNCBAJM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.CCN(CC)CC.C1=CC(=C(C=C1C(=O)NCCCCCCN=[N+]=[N-])C(=O)O)C2=C3C=CC(=[NH2+])C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Overview
Alexa Fluor 488 azide (ditriethylamine) (C₃₉H₅₆N₈O₁₀S₂, MW 861.04) is a sulfonated xanthene derivative functionalized with an azidohexyl group. Its synthesis involves two critical stages:
Core Xanthene Synthesis
Key Reaction Steps
The core structure is synthesized through a multi-step process derived from rhodamine derivatives:
- Condensation :
- 4-Hydroxyaniline derivatives react with a tertiary alcohol (e.g., 2-(4-hydroxyphenyl)-2-propanol) under basic conditions to form an intermediate Schiff base.
- Reduction :
- Sodium dithionite reduces the Schiff base to a secondary amine.
- Cyclization and Oxidation :
Azide Functionalization
Analytical Characterization
Critical Considerations
Applications in Bioconjugation
The azide group enables copper-catalyzed alkyne-azide cycloaddition (CuAAC) for labeling biomolecules:
\text{Xanthene-N}_3 + \text{Alkyne-Biomolecule} \xrightarrow{\text{Cu(I)}} \text{Xanthene-Triazole-Biomolecule}
- Efficiency : >90% conjugation yield reported for proteins and oligonucleotides.
Chemical Reactions Analysis
Types of Reactions
Alexa fluor 488 azide (ditriethylamine) primarily undergoes click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions
Reagents: Terminal alkynes, copper(I) catalysts, and reducing agents.
Conditions: The reaction is typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Major Products
The major product of the CuAAC reaction involving Alexa fluor 488 azide (ditriethylamine) is a triazole-linked conjugate, which retains the fluorescent properties of the dye and can be used for various labeling applications .
Scientific Research Applications
Alexa fluor 488 azide (ditriethylamine) has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in fluorescence microscopy, flow cytometry, and live-cell imaging to study cellular structures and functions.
Medicine: Utilized in diagnostic assays, imaging of biological tissues, and tracking of therapeutic agents.
Industry: Applied in the development of fluorescent probes, sensors, and dye-sensitized solar cells
Mechanism of Action
The primary mechanism of action of Alexa fluor 488 azide (ditriethylamine) involves its ability to undergo click chemistry reactions with terminal alkynes. This reaction forms a stable triazole linkage, allowing the dye to be conjugated to various biomolecules. The fluorescent properties of the dye enable the visualization and tracking of these conjugates in biological systems .
Comparison with Similar Compounds
Structural and Spectral Properties
Key Observations :
- Alexa Fluor 488 azide shares structural and spectral identity with AZDye 488 and CF® 488A but differs in proprietary formulation .
- Compared to FITC, Alexa Fluor 488 exhibits 2–3× higher fluorescence intensity and resistance to photobleaching under continuous illumination (e.g., 80-second exposure in ICC assays) .
Photostability and Brightness
| Compound | Relative Brightness (vs. FITC) | Photobleaching Half-Life (seconds) | pH Stability Range |
|---|---|---|---|
| Alexa Fluor 488 Azide | 2.5× | >300 | 4–10 |
| FITC | 1× | ~60 | 6–9 |
| DyLight 488 | 2× | ~200 | 4–9 |
| Cy5 | 3× | ~150 | 3–10 |
Research Findings :
- In immunocytochemistry, Alexa Fluor 488 retained >80% fluorescence after 300 seconds of continuous illumination, whereas FITC dropped to <20% .
- Alexa Fluor 488’s sulfonate groups mitigate self-quenching, enabling linear fluorescence response in voltage-dependent assays (e.g., 0.01 mM Alexa Fluor 488 in electromembrane systems) .

Case Study :
Commercial Equivalents and Alternatives
- AZDye 488 Picolyl Azide : Structurally identical to Alexa Fluor 488 azide but marketed with enhanced CuAAC kinetics .
- AF488 Azide (AAT Bioquest) : A cost-effective alternative with identical spectral properties but requires DMSO for solubilization .
- DyLight 488 : Lower cost but 30% faster photobleaching in confocal microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

